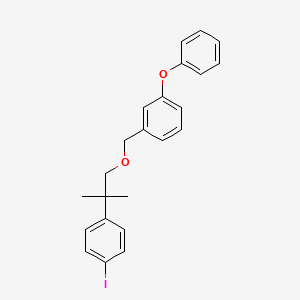
Benzene, 1-((2-(4-iodophenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-((2-(4-iodophenyl)-2-methylpropoxy)methyl)-3-phenoxy-: is a complex organic compound that features a benzene ring substituted with an iodophenyl group, a methylpropoxy group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-iodophenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps. One common method includes the reaction of 4-iodophenyl with 2-methylpropoxy and phenoxy groups under controlled conditions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((2-(4-iodophenyl)-2-methylpropoxy)methyl)-3-phenoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield alkanes or alcohols .
Scientific Research Applications
Benzene, 1-((2-(4-iodophenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzene, 1-((2-(4-iodophenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
Hexakis {4- [ (4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene: A polyphenolic compound with similar structural features.
2,4,6-Tris (4-iodophenyl)-1,3,5-trimethylbenzene: Another iodophenyl-substituted benzene derivative.
Uniqueness
Benzene, 1-((2-(4-iodophenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
80844-17-3 |
|---|---|
Molecular Formula |
C23H23IO2 |
Molecular Weight |
458.3 g/mol |
IUPAC Name |
1-iodo-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C23H23IO2/c1-23(2,19-11-13-20(24)14-12-19)17-25-16-18-7-6-10-22(15-18)26-21-8-4-3-5-9-21/h3-15H,16-17H2,1-2H3 |
InChI Key |
JYIULQQFFPFBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















